N-(2-benzoyl-4-chlorophenyl)-3-(butyrylamino)benzamide
Overview
Description
N-(2-benzoyl-4-chlorophenyl)-3-(butyrylamino)benzamide, also known as BZB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BZB belongs to the class of benzamide derivatives, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-3-(butyrylamino)benzamide is not fully understood, but it is believed to involve the inhibition of histone deacetylases (HDACs). HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, which leads to chromatin condensation and transcriptional repression. This compound has been shown to inhibit the activity of HDACs, leading to the upregulation of proapoptotic genes and the downregulation of antiapoptotic genes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its antitumor activity, this compound has been shown to exhibit anti-inflammatory and analgesic effects by inhibiting the production of proinflammatory cytokines and the activation of NF-κB signaling pathway. This compound has also been shown to improve cognitive function and memory by enhancing the expression of brain-derived neurotrophic factor (BDNF) and synaptic plasticity.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-(2-benzoyl-4-chlorophenyl)-3-(butyrylamino)benzamide in lab experiments is its high potency and selectivity. This compound has been shown to exhibit antitumor activity at low micromolar concentrations, making it a promising candidate for further development as a chemotherapeutic agent. However, one of the limitations of using this compound in lab experiments is its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for research on N-(2-benzoyl-4-chlorophenyl)-3-(butyrylamino)benzamide. One area of research is the development of novel analogs with improved pharmacokinetic properties and antitumor activity. Another area of research is the investigation of the molecular mechanisms underlying the anti-inflammatory and analgesic effects of this compound. Finally, the potential use of this compound in combination with other chemotherapeutic agents for the treatment of cancer should be further explored.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound exhibits antitumor, anti-inflammatory, and analgesic effects, and its mechanism of action involves the inhibition of HDACs. Although this compound has several advantages for lab experiments, its poor solubility in aqueous solutions is a limitation. Future research on this compound should focus on the development of novel analogs with improved pharmacokinetic properties and antitumor activity, as well as the investigation of its molecular mechanisms of action.
Scientific Research Applications
N-(2-benzoyl-4-chlorophenyl)-3-(butyrylamino)benzamide has been extensively studied for its potential applications in scientific research. One of the major areas of research is its antitumor activity. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer, by inducing apoptosis and cell cycle arrest. This compound has also been shown to enhance the anticancer activity of other chemotherapeutic agents, such as cisplatin and doxorubicin.
properties
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-3-(butanoylamino)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O3/c1-2-7-22(28)26-19-11-6-10-17(14-19)24(30)27-21-13-12-18(25)15-20(21)23(29)16-8-4-3-5-9-16/h3-6,8-15H,2,7H2,1H3,(H,26,28)(H,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQALXCPRBZIIEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.